molecular formula C10H14FNO B1457526 (4-Fluoro-3-methoxybenzyl)ethylamine CAS No. 1528146-40-8

(4-Fluoro-3-methoxybenzyl)ethylamine

Cat. No. B1457526
CAS RN: 1528146-40-8
M. Wt: 183.22 g/mol
InChI Key: VJVHDBMDSSCAAK-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methoxybenzyl)ethylamine, commonly referred to as 4F-3ME, is a synthetic amine derived from the aromatic ring of an aromatic hydrocarbon. This compound has been studied extensively in recent years due to its potential applications in both laboratory and medical research. 4F-3ME is a versatile compound that can be used in a variety of ways, including as a building block for more complex molecules, as a catalyst for chemical reactions, and as a tool to study the biochemical and physiological effects of amines on the body.

properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-9(11)10(6-8)13-2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVHDBMDSSCAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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